4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide

Lipophilicity Drug-likeness Permeability

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide (CAS 379253-60-8) is a synthetic benzohydrazide derivative featuring a 2,6-dibromo-4-methylphenoxy-methyl substitution at the para position of the benzohydrazide phenyl ring. It is catalogued as a versatile small-molecule scaffold (Enamine building block EN300-03680) and is deposited in the Oprea screening collection (Oprea1_270215).

Molecular Formula C15H14Br2N2O2
Molecular Weight 414.097
CAS No. 379253-60-8
Cat. No. B2647349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide
CAS379253-60-8
Molecular FormulaC15H14Br2N2O2
Molecular Weight414.097
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(=O)NN)Br
InChIInChI=1S/C15H14Br2N2O2/c1-9-6-12(16)14(13(17)7-9)21-8-10-2-4-11(5-3-10)15(20)19-18/h2-7H,8,18H2,1H3,(H,19,20)
InChIKeySPHAWFCEDPCJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide CAS 379253-60-8: Structural Identity, Physicochemical Profile, and Screening-Collection Provenance


4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide (CAS 379253-60-8) is a synthetic benzohydrazide derivative featuring a 2,6-dibromo-4-methylphenoxy-methyl substitution at the para position of the benzohydrazide phenyl ring [1]. It is catalogued as a versatile small-molecule scaffold (Enamine building block EN300-03680) and is deposited in the Oprea screening collection (Oprea1_270215) [1][2]. The compound has a molecular formula C₁₅H₁₄Br₂N₂O₂, molecular weight 414.09 g·mol⁻¹, computed logP of 3.7–4.1, topological polar surface area (TPSA) of 64.35–64.4 Ų, and contains two hydrogen bond donors and three hydrogen bond acceptors [1].

Why Generic Benzohydrazides Cannot Substitute for 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide CAS 379253-60-8 in Lead-Oriented Synthesis


The 2,6-dibromo-4-methylphenoxy-methyl substituent fundamentally alters the lipophilicity, steric profile, and potential metabolic stability of the benzohydrazide scaffold compared with unsubstituted benzohydrazide or simple halo-benzohydrazides. The computed logP of ~4.1 for this compound [1] represents an increase of approximately three orders of magnitude in partition coefficient versus the parent benzohydrazide (logP ≈ 0.69) [2], shifting the compound from a polar, water-miscible space into a lipophilic, membrane-permeable regime. Furthermore, the two ortho-bromine substituents sterically shield the ether oxygen and restrict rotational freedom around the phenoxy bond, creating a conformationally constrained scaffold that is not replicated by mono-bromo, chloro, or unsubstituted analogs [1]. These physicochemical differences directly affect solubility, passive permeability, and protein-binding propensity, meaning that in-class analogs lacking the 2,6-dibromo-4-methylphenoxy motif cannot be assumed equivalent for lead optimisation or SAR expansion efforts.

Quantitative Differentiation Evidence for 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide CAS 379253-60-8


Lipophilicity Shift: logP Comparison of 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide vs. Parent Benzohydrazide

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide exhibits a computed logP of 3.7–4.1 [1], compared with unsubstituted benzohydrazide (CAS 613-94-5) which has a computed logP of 0.69 [2]. This represents a logP increase of 3.0–3.4 units, corresponding to an estimated 1,000- to 2,500-fold higher octanol/water partition coefficient. The higher logP places the target compound within the optimal lipophilicity range (logP 1–5) for oral bioavailability according to established drug-likeness guidelines, whereas the parent benzohydrazide falls below this range and is predicted to have suboptimal membrane permeability [3].

Lipophilicity Drug-likeness Permeability

Polar Surface Area Differentiation: TPSA Analysis of Target Compound vs. Common Hydrazide Screening Scaffolds

The topological polar surface area (TPSA) of 4-(2,6-dibromo-4-methylphenoxymethyl)benzohydrazide is 64.35–64.4 Ų [1][2], which is approximately 9.3 Ų higher than that of unsubstituted benzohydrazide (TPSA = 55.1 Ų) [3]. Both values remain well below the 140 Ų threshold associated with poor oral absorption, but the modest increase in TPSA of the target compound is accompanied by a substantially higher molecular weight (414 vs. 136 g·mol⁻¹), resulting in a TPSA/MW ratio of 0.156 vs. 0.405 for benzohydrazide. This ratio places the target compound closer to the profile of typical lead-like molecules (TPSA/MW ≈ 0.15–0.25 for many oral drugs), whereas the parent benzohydrazide is an outlier typical of fragment-like or very polar small molecules.

Polar surface area Bioavailability Scaffold design

Molecular Complexity and Heavy Atom Count: Differentiating the Dibromo Scaffold from Mono-Halogenated Benzohydrazide Analogs

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide contains 21 heavy atoms and two bromine substituents in a symmetric ortho-arrangement on the phenoxy ring (molecular complexity score = 337) [1]. By comparison, commercially available 4-bromobenzohydrazide (CAS 5933-32-4) contains only 14 heavy atoms with a single para-bromine substituent (complexity score = 155) [2]. The dual ortho-bromine pattern on the target compound provides: (i) two chemically equivalent sites for Pd-catalysed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) enabling sequential or parallel diversification, and (ii) steric hindrance that restricts conformational flexibility around the aryl-ether bond, creating a more rigid, shape-defined scaffold. This 2,6-dibromo substitution pattern is structurally distinct from the mono-4-bromo or 2-bromo variants commonly available in commercial screening collections.

Molecular complexity Scaffold diversity Bromine substitution

Commercial Purity Specification: Minimum 95% Purity as a Procurement Criterion Relative to Research-Grade Benzohydrazide Standards

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide is supplied with a minimum purity specification of 95% across multiple vendors (AKSci, Leyan, CymitQuimica, 10xChem, Enamine) . This is consistent with, though not markedly superior to, the purity grades offered for simpler benzohydrazide derivatives (typically 95–98%) . The key procurement-relevant differentiation is not purity level per se, but the combination of defined purity with the structurally unique 2,6-dibromo-4-methylphenoxy scaffold that is not available as a standard benzohydrazide analog from major screening-compound suppliers. Users seeking this exact substitution pattern have a limited vendor pool (approximately 5–7 suppliers identified) compared with the dozens of suppliers for mono-bromobenzohydrazides.

Purity specification Procurement Quality control

Where 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide CAS 379253-60-8 Delivers Differentiated Value: Research and Industrial Application Scenarios


Focused Library Synthesis via Pd-Catalysed Cross-Coupling on a Dual-Bromine Scaffold

Medicinal chemistry teams requiring a benzohydrazide scaffold with two chemically equivalent ortho-bromine handles for sequential or parallel Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira diversification should prioritise this compound over mono-brominated analogs. The 2,6-dibromo substitution pattern enables generation of 2,6-diaryl, 2,6-diamino, or 2,6-alkynyl derivatives from a single precursor, producing focused libraries with structurally defined vectors off the phenoxy ring [1]. This is not achievable with 4-bromobenzohydrazide (single reactive site) or 2-bromobenzohydrazide (asymmetric mono-substitution), making the target compound the rational procurement choice for SAR campaigns requiring systematic exploration of the phenoxy ring periphery [2].

Lead Optimisation Programmes Requiring Lipophilic Benzohydrazide Cores Within Drug-Like logP Space

The target compound's computed logP of ~3.7–4.1 places it within the optimal drug-likeness window for oral bioavailability, unlike the parent benzohydrazide (logP ~0.69) which is too polar for efficient passive membrane permeation [1][2]. Programmes targeting intracellular enzymes, CNS targets, or hydrophobic binding pockets can leverage this compound as a pre-optimised lipophilic core that does not require additional logP-enhancing modifications. This reduces the synthetic burden of appending lipophilic groups that would otherwise increase molecular weight and rotatable bond count beyond lead-like limits [3].

Conformationally Restricted Scaffold Design for Protein-Protein Interaction or Allosteric Site Targeting

The 2,6-dibromo-4-methyl substitution creates steric hindrance that restricts free rotation around the aryl-O-CH₂ bond, favouring a limited conformational ensemble relative to unsubstituted or mono-substituted benzyl ether benzohydrazides [1]. This conformational constraint increases the probability of a well-defined bioactive conformation, a property valued in targeting shallow protein-protein interaction interfaces or allosteric pockets where rigid, shape-defined ligands are preferred over highly flexible, entropically penalised scaffolds [2]. Procurement of this compound is justified for projects prioritising conformational pre-organisation as a design strategy.

Academic Screening-Collection Expansion for Halogen-Enriched Fragment and Lead-Like Libraries

Academic screening centres and compound management facilities seeking to enhance their halogen-enriched chemical diversity should consider this compound as a complement to mono-halogenated benzohydrazides. The dual-bromine motif provides both increased molecular weight/complexity and two potential heavy-atom sites for crystallographic phasing (bromine anomalous scattering), making it suitable for fragment-based drug discovery (FBDD) campaigns that employ X-ray crystallography as the primary hit-validation method [1][2]. Its inclusion in screening decks alongside simpler analogs ensures coverage of a broader physicochemical and shape-diversity space.

Quote Request

Request a Quote for 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.